molecular formula C11H13Cl B14327848 (5-Chloropent-2-en-2-yl)benzene CAS No. 111704-94-0

(5-Chloropent-2-en-2-yl)benzene

Cat. No.: B14327848
CAS No.: 111704-94-0
M. Wt: 180.67 g/mol
InChI Key: QODPEJWOHCAGFL-UHFFFAOYSA-N
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Description

(5-Chloropent-2-en-2-yl)benzene is an organic compound characterized by a benzene ring substituted with a 5-chloropent-2-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloropent-2-en-2-yl)benzene can be achieved through the reaction of 1-phenylethan-1-ol with (1-chloroallyl)trimethylsilane. This reaction typically occurs under mild and neutral conditions, utilizing a catalyst such as scandium triflate (Sc(OTf)3) to facilitate the direct allylation of the alcohol .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(5-Chloropent-2-en-2-yl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the reagents used.

    Reduction Reactions: Reduction can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

(5-Chloropent-2-en-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (5-Chloropent-2-en-2-yl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromopent-1-en-1-yl)benzene: Similar structure with a bromine atom instead of chlorine.

    (5-Iodopent-1-en-1-yl)benzene: Contains an iodine atom in place of chlorine.

    (5-Fluoropent-1-en-1-yl)benzene: Features a fluorine atom instead of chlorine.

Uniqueness

(5-Chloropent-2-en-2-yl)benzene is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications and research purposes.

Properties

CAS No.

111704-94-0

Molecular Formula

C11H13Cl

Molecular Weight

180.67 g/mol

IUPAC Name

5-chloropent-2-en-2-ylbenzene

InChI

InChI=1S/C11H13Cl/c1-10(6-5-9-12)11-7-3-2-4-8-11/h2-4,6-8H,5,9H2,1H3

InChI Key

QODPEJWOHCAGFL-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCl)C1=CC=CC=C1

Origin of Product

United States

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